molecular formula C21H25NO6 B4301328 ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate

Cat. No. B4301328
M. Wt: 387.4 g/mol
InChI Key: JOHFBHRSIOCNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate, also known as DMAP, is a chemical compound that has been widely used in scientific research. DMAP is a derivative of propanoic acid, and it is commonly used as a catalyst in organic synthesis reactions. In

Mechanism of Action

The mechanism of action of ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate as a catalyst is not fully understood. However, it is believed that ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to the reactant molecule and facilitate the formation of a new bond. ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate can also act as a base catalyst, which means that it can accept a proton from the reactant molecule and facilitate the formation of a new bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate. However, it is known that ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate is not toxic to cells at low concentrations and does not have any significant effects on cell viability or proliferation. ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate has also been shown to be stable under physiological conditions, which makes it suitable for use in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate as a catalyst in lab experiments is its high reactivity and selectivity. ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate can catalyze a wide range of reactions and can produce high yields of the desired product. However, ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate can also have some limitations, such as its high cost and the need for careful handling due to its potential toxicity.

Future Directions

There are several future directions for the use of ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate can be used to synthesize complex molecules that have potential therapeutic effects. Another potential direction is in the development of new catalysts that are more efficient and selective than ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate. Researchers are also exploring the use of ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate in new reaction types and in combination with other catalysts to produce novel compounds.

Scientific Research Applications

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate has been widely used in scientific research as a catalyst in organic synthesis reactions. It is particularly useful in esterification and amidation reactions, where it can increase the reaction rate and yield. ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate has also been used in the synthesis of various natural products, such as alkaloids, steroids, and terpenoids.

properties

IUPAC Name

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-5-28-20(23)13-17(14-6-9-16(25-2)10-7-14)22-21(24)15-8-11-18(26-3)19(12-15)27-4/h6-12,17H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFBHRSIOCNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(3,4-dimethoxybenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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